molecular formula C17H13ClN2O2 B2603156 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 78666-11-2

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2603156
CAS No.: 78666-11-2
M. Wt: 312.75
InChI Key: WSBSSVGLNHWXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolones It is characterized by the presence of a chlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoyl chloride
  • 3-chlorobenzoyl chloride
  • 4-methoxybenzoyl chloride
  • 4-fluorobenzoyl chloride

Uniqueness

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, such as the presence of both a chlorobenzoyl group and a pyrazolone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-chlorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBSSVGLNHWXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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